6-AMINO-4-(5-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
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Overview
Description
6-AMINO-4-(5-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(5-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrano[2,3-c]pyrazole core, followed by the introduction of the amino and dichlorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(5-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-AMINO-4-(5-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(5-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyrazole derivatives with different substituents. Examples include:
- 6-Amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
- 6-Amino-1-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .
Uniqueness
The uniqueness of 6-AMINO-4-(5-{[(2,5-DICHLOROPHENYL)SULFANYL]METHYL}-2,4-DIMETHYLPHENYL)-3-METHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H20Cl2N4OS |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
6-amino-4-[5-[(2,5-dichlorophenyl)sulfanylmethyl]-2,4-dimethylphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H20Cl2N4OS/c1-11-6-12(2)16(7-14(11)10-31-19-8-15(24)4-5-18(19)25)21-17(9-26)22(27)30-23-20(21)13(3)28-29-23/h4-8,21H,10,27H2,1-3H3,(H,28,29) |
InChI Key |
HRTKPJKPKJFCGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2C(=C(OC3=NNC(=C23)C)N)C#N)CSC4=C(C=CC(=C4)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=C(C=CC(=C2)Cl)Cl)C3C(=C(OC4=NNC(=C34)C)N)C#N)C |
Origin of Product |
United States |
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